4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine
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Overview
Description
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, attached to a butan-1-amine moiety with diethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with N,N-diethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the diethylbutan-1-amine moiety.
4-chloro-3,5-dimethylphenoxyacetic acid: Another related compound with an acetic acid group instead of the amine group.
Uniqueness
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine is unique due to the presence of both the phenoxy and diethylbutan-1-amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-15-11-13(3)16(17)14(4)12-15/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFXWRMRTTVZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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